molecular formula C8H4BrF3O3 B2849577 2-Bromo-3-(trifluoromethoxy)benzoic acid CAS No. 1159512-46-5

2-Bromo-3-(trifluoromethoxy)benzoic acid

Cat. No. B2849577
CAS RN: 1159512-46-5
M. Wt: 285.016
InChI Key: UKHNIKRLAWTOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(trifluoromethoxy)benzoic acid is a chemical compound with the formula C8H4BrF3O3 . It is used in laboratory chemicals and for the manufacture of substances .


Synthesis Analysis

The synthesis of 2-Bromo-3-(trifluoromethoxy)benzoic acid involves complex chemical reactions . One study mentioned the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-(trifluoromethoxy)benzoic acid is C8H4BrF3O3 . Its average mass is 269.015 Da and its monoisotopic mass is 267.934662 Da .


Chemical Reactions Analysis

The chemical reactions of 2-Bromo-3-(trifluoromethoxy)benzoic acid are complex and involve several steps . One study discussed the NMR spectroscopic and theoretical chemistry studies on the internal acyl migration reactions of the 1-O-acyl-beta-D-glucopyranuronate conjugates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-(trifluoromethoxy)benzoic acid are not fully detailed in the available resources .

Scientific Research Applications

Organic Synthesis and Intermediates

2-Bromo-3-(trifluoromethoxy)benzoic acid serves as a pivotal intermediate in organic synthesis, facilitating the creation of diverse chemical structures. For instance, its conversion to phenyllithium compounds allows for further chemical transformations. This capability is highlighted in the synthesis of 1,2-didehydro-3-(trifluoromethoxy)benzenes, where it acts as a precursor to various naphthalene derivatives through aryne intermediates, demonstrating its utility in constructing complex aromatic systems (Schlosser & Castagnetti, 2001).

Catalysis and Fluorination Reactions

The compound plays a significant role in catalysis, particularly in trifluoromethylation reactions. A notable application is in the synthesis of 3-trifluoromethyl isocoumarins, where it facilitates the introduction of trifluoromethyl groups into bioactive molecules, showcasing its importance in medicinal chemistry and drug design (Zhou et al., 2020).

Material Science and Coordination Chemistry

In material science and coordination chemistry, 2-Bromo-3-(trifluoromethoxy)benzoic acid contributes to the development of novel materials. Its derivatives have been employed in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. For example, its role in generating zinc(II) coordination polymers underlines its versatility in constructing functional materials with selective sorption and fluorescence sensing capabilities (Hua et al., 2015).

Photophysical Studies and Fluorescence Probes

Furthermore, derivatives of 2-Bromo-3-(trifluoromethoxy)benzoic acid have been utilized in the development of fluorescence probes for detecting reactive oxygen species (ROS), illustrating its significance in biological and chemical research. This application is crucial for understanding oxidative stress and its impact on biological systems (Setsukinai et al., 2003).

Safety and Hazards

2-Bromo-3-(trifluoromethoxy)benzoic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. It is recommended to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2-bromo-3-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHNIKRLAWTOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(trifluoromethoxy)benzoic acid

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